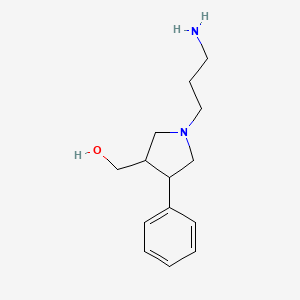

(1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol

CAS No.: 2098011-33-5

Cat. No.: VC3135670

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098011-33-5 |

|---|---|

| Molecular Formula | C14H22N2O |

| Molecular Weight | 234.34 g/mol |

| IUPAC Name | [1-(3-aminopropyl)-4-phenylpyrrolidin-3-yl]methanol |

| Standard InChI | InChI=1S/C14H22N2O/c15-7-4-8-16-9-13(11-17)14(10-16)12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11,15H2 |

| Standard InChI Key | XMZWHHLUMFVWQA-UHFFFAOYSA-N |

| SMILES | C1C(C(CN1CCCN)C2=CC=CC=C2)CO |

| Canonical SMILES | C1C(C(CN1CCCN)C2=CC=CC=C2)CO |

Introduction

Chemical Properties and Structure

Structural Features

The molecular architecture of (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol includes several distinctive structural elements:

-

A pyrrolidine ring (a five-membered nitrogen-containing heterocycle)

-

A phenyl group attached at position 4 of the pyrrolidine ring

-

A hydroxymethyl group (CH2OH) at position 3 of the pyrrolidine ring

-

A 3-aminopropyl chain (NH2CH2CH2CH2-) linked to the nitrogen atom of the pyrrolidine ring

These structural components contribute to the compound's chemical behavior, including its ability to participate in hydrogen bonding through both the hydroxyl and amine groups, as well as potential interactions with various biological targets.

Synthesis and Preparation

The synthesis of (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol likely involves multi-step reactions that include the formation of the pyrrolidine ring and subsequent modification with the appropriate functional groups. Potential synthetic approaches may include:

-

Construction of the pyrrolidine core through cyclization reactions

-

Introduction of the phenyl group at position 4, possibly through coupling reactions

-

Incorporation of the hydroxymethyl group at position 3, potentially through reduction of a corresponding carboxylic acid or ester derivative

-

Attachment of the aminopropyl chain to the pyrrolidine nitrogen through alkylation reactions

The synthesis would require careful control of stereochemistry to ensure the correct spatial arrangement of the functional groups, particularly at the substituted positions of the pyrrolidine ring.

Related Compounds and Comparative Analysis

To better understand the potential properties of (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol, it is valuable to examine structurally related compounds:

Comparison with (4-Phenylpyrrolidin-3-yl)methanol

(4-Phenylpyrrolidin-3-yl)methanol (CAS: 55438-50-1) shares the core structure with our target compound but lacks the aminopropyl chain on the pyrrolidine nitrogen . Key differences include:

-

Lower molecular weight (177.24 g/mol versus 234.34 g/mol)

-

Simplified molecular formula (C11H15NO versus C14H22N2O)

-

One less nitrogen atom

-

Potentially different pharmacokinetic properties due to the absence of the aminopropyl chain

Comparison with (1-Amino-4-phenylpyrrolidin-3-yl)methanol

(1-Amino-4-phenylpyrrolidin-3-yl)methanol (CAS: 2097995-27-0) is another related compound with an amino group directly attached to the pyrrolidine nitrogen instead of an aminopropyl chain . Notable differences include:

-

Intermediate molecular weight (192.26 g/mol)

-

Different spatial arrangement between the two nitrogen atoms

-

Altered hydrogen-bonding capabilities and potential binding profiles

Comparative Properties Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Characteristics | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol | C14H22N2O | 234.34 | Pyrrolidine with phenyl at position 4, hydroxymethyl at position 3, aminopropyl at N1 | Multiple | Multiple |

| (4-Phenylpyrrolidin-3-yl)methanol | C11H15NO | 177.24 | Pyrrolidine with phenyl at position 4, hydroxymethyl at position 3, unsubstituted N1 | 2 | 2 |

| (1-Amino-4-phenylpyrrolidin-3-yl)methanol | C11H16N2O | 192.26 | Pyrrolidine with phenyl at position 4, hydroxymethyl at position 3, amino at N1 | 2 | 3 |

Analytical Methods for Identification

Several analytical techniques are suitable for the identification and characterization of (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Particularly useful for structure elucidation and confirmation of the spatial arrangement of the functional groups.

-

Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that can be characteristic of the compound's structure.

-

Infrared (IR) Spectroscopy: Can identify functional groups such as the hydroxyl, amine, and aromatic components.

-

High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and separating potential stereoisomers or related compounds.

Future Research Directions

Several promising research avenues could be pursued to further understand and utilize (1-(3-Aminopropyl)-4-phenylpyrrolidin-3-yl)methanol:

Structure-Activity Relationship Studies

Synthesizing a series of derivatives with modifications to the aminopropyl chain, phenyl ring, or hydroxymethyl group could provide valuable insights into the structural requirements for specific biological activities.

Biological Screening Programs

Comprehensive screening against various biological targets would help identify potential therapeutic applications, particularly in:

-

Neurological disorders, leveraging the pyrrolidine core structure

-

Anti-cancer research

-

Anti-inflammatory applications

-

Antimicrobial discovery programs

Synthetic Methodology Development

Creating efficient and stereoselective methods for synthesizing this compound and its derivatives would facilitate further research and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume